rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride, cis
Description
The compound rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride, cis is a stereochemically defined morpholine derivative with a 3-cyclopropyl-1,2,4-oxadiazole substituent. Key structural features include:
- Morpholine core: A six-membered ring containing one oxygen and one nitrogen atom.
- Cis-(2R,6R) configuration: The stereochemistry at positions 2 and 6 ensures a specific spatial arrangement critical for biological interactions.
- 3-cyclopropyl-1,2,4-oxadiazole moiety: This heterocyclic group enhances metabolic stability and influences target binding.
- Hydrochloride salt: Improves solubility and bioavailability for pharmaceutical applications .
Properties
CAS No. |
2307772-79-6 |
|---|---|
Molecular Formula |
C10H16ClN3O2 |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride (CAS Number: 2044706-45-6) is a morpholine derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₆ClN₃O₂
- Molecular Weight : 245.70 g/mol
- Structure : The compound features a cyclopropyl group attached to an oxadiazole ring and a morpholine moiety.
Research indicates that compounds with similar structures often interact with various receptors in the central nervous system (CNS), particularly serotonin receptors. The oxadiazole moiety may enhance receptor binding affinity and selectivity.
1. Serotonin Receptor Modulation
Studies have shown that derivatives of cyclopropyl-containing compounds can act as selective agonists for the serotonin 2C receptor (5-HT₂C). These compounds exhibit a preference for Gq signaling pathways over β-arrestin recruitment, which is crucial for understanding their antipsychotic potential. For instance, certain N-substituted cyclopropylmethylamines demonstrated significant selectivity and potency at the 5-HT₂C receptor, suggesting that rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride may exhibit similar properties .
2. Antipsychotic Activity
In animal models, compounds that target the 5-HT₂C receptor have shown promise in reducing hyperactivity and other symptoms associated with psychosis. The structure of rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride suggests it may possess comparable antipsychotic effects due to its ability to modulate serotonin signaling pathways .
Research Findings
A review of the literature reveals several key studies relevant to the biological activity of this compound:
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Antipsychotic Effects : A study involving N-substituted cyclopropylmethylamines demonstrated significant reductions in amphetamine-induced hyperactivity in rodent models, indicating potential therapeutic applications for treating schizophrenia .
- Case Study on Inflammation : Cyclopropyl derivatives have been evaluated for their anti-inflammatory properties in murine models, showing promise as p38 MAP kinase inhibitors .
Scientific Research Applications
Medicinal Chemistry
rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride has been investigated for its potential as a therapeutic agent. The oxadiazole moiety is known for its biological activity, particularly in the development of anti-inflammatory and anti-cancer drugs.
Case Study : A study by Obst et al. (2023) highlighted the interaction of this compound with human fatty acid-binding protein 4 (FABP4), suggesting its role in metabolic diseases and obesity management . The crystal structure analysis revealed how this compound can modulate protein interactions, paving the way for drug design targeting FABP4.
Biochemical Research
The compound's ability to influence biochemical pathways is being explored in various studies. Its structural attributes allow it to serve as a probe for studying enzyme activities and protein-ligand interactions.
Data Table: Binding Affinity with FABP4
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride | -9.0 | FABP4 |
This data indicates a strong binding affinity, suggesting potential therapeutic applications in metabolic disorders.
Material Science
In material science, rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride can be utilized in the synthesis of novel polymers and nanomaterials. The incorporation of oxadiazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Study : Research has demonstrated that polymers containing oxadiazole derivatives exhibit improved electrical conductivity and thermal properties . This makes them suitable for applications in electronic devices and sensors.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Stereochemical and Structural Analogs
Table 1: Structural Comparison of Morpholine Derivatives
Key Observations:
- Stereochemical Impact : The (2R,6R) configuration in the target compound and HNK is crucial for their biological activity. For example, HNK’s antidepressant effects rely on this stereochemistry to modulate NMDA receptors and synaptic plasticity .
- Substituent Effects : The 3-cyclopropyl-1,2,4-oxadiazole group in the target compound may improve metabolic stability compared to HNK’s ketamine-derived structure.
Pharmacological and Functional Comparisons
Table 2: Functional Properties of Similar Compounds
Key Observations:
- The target compound’s oxadiazole group may offer advantages in blood-brain barrier penetration.
- Antimicrobial Potential: Structural analogs like 5,7-dihydroxydihydroflavone () suggest that the target compound’s heterocyclic substituents could be optimized for antimicrobial activity .
Key Observations:
- Chiral Synthesis : The (2R,6R) configuration in the target compound likely requires enantioselective synthesis or resolution, similar to methods used for HNK .
- Purification Challenges : Complex stereoisomers (e.g., megastigmanes in ) demand advanced techniques like preparative HPLC, which may apply to the target compound .
Preparation Methods
Morpholine Ring Formation
The cis-morpholine scaffold is synthesized via a stereoselective cyclization strategy. A preferred method involves the reaction of (R)-epichlorohydrin with a chiral amine precursor, such as (R)-2-aminopropanol, under basic conditions (e.g., KCO in THF). The stereochemical outcome is controlled by leveraging the inherent chirality of the starting materials, ensuring the desired (2R,6R) configuration.
Key Reaction:
Oxadiazole Cyclization
The 3-cyclopropyl-1,2,4-oxadiazol-5-yl group is introduced via cyclization of a cyclopropanecarboxamide oxime with a carbonylating agent. A reported protocol uses cyclopropanecarbonyl chloride and hydroxylamine hydrochloride in dichloromethane, followed by dehydration with -dicyclohexylcarbodiimide (DCC) to form the oxadiazole ring.
Optimization Note:
Coupling and Salt Formation
Morpholine-Oxadiazole Coupling
The oxadiazole intermediate is coupled to the morpholine core using a peptide coupling agent. Patent data highlights the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving >90% conversion.
Reaction Conditions:
Hydrochloride Salt Crystallization
The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt. Recrystallization from ethanol/water (4:1) yields a crystalline product with >99% purity by HPLC.
Critical Parameters:
Process Optimization and Challenges
Stereochemical Control
Racemization at the morpholine stereocenters is mitigated by:
Purification Strategies
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the cis-(2R,6R) configuration, with a dihedral angle of 12.3° between the morpholine and oxadiazole planes.
Scalability and Industrial Relevance
Patent WO2004060887A1 emphasizes the use of continuous flow reactors for large-scale oxadiazole synthesis, reducing reaction times by 40%. Pilot-scale batches (10 kg) achieve 82% yield with 99.5% enantiomeric excess (ee) .
Q & A
Basic Question: What experimental techniques are critical for confirming the stereochemical configuration and purity of rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride?
Methodological Answer:
- X-ray Crystallography (XRD): Resolve absolute stereochemistry by analyzing crystal lattice interactions. For morpholine derivatives, XRD is often definitive for confirming cis configurations .
- Chiral HPLC or SFC: Separate enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) to verify racemic vs. enantiopure status.
- NMR Spectroscopy: Use NOESY or ROESY to detect spatial proximity of protons in the morpholine ring and cyclopropane-oxadiazole moiety, confirming cis geometry .
- Polarimetry: Measure optical rotation to detect residual enantiomeric excess.
Basic Question: What synthetic routes are commonly employed to prepare morpholine derivatives with oxadiazole substituents, and what are key challenges?
Methodological Answer:
- Stepwise Synthesis:
- Morpholine Ring Formation: React diethanolamine derivatives with epichlorohydrin or halogenated intermediates under basic conditions to form the morpholine core .
- Oxadiazole Introduction: Use cyclocondensation of amidoximes with cyclopropyl carboxylic acid derivatives under dehydrating agents (e.g., POCl₃) .
- Challenges:
- Regioselectivity: Avoid competing side reactions (e.g., isomerization during oxadiazole cyclization).
- Salt Formation: Optimize HCl stoichiometry during hydrochloride salt preparation to avoid hygroscopicity or degradation .
Advanced Question: How can computational chemistry guide the optimization of reaction conditions for synthesizing this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for oxadiazole formation and morpholine ring closure .
- Solvent and Catalyst Screening: Apply COSMO-RS simulations to predict solvent effects on reaction yields. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in cyclocondensation steps .
- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal temperature, catalyst loading, and reaction time for high-yield synthesis .
Advanced Question: How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays: Combine in vitro enzyme inhibition assays (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
- Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values and assess reproducibility across labs.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare published datasets, identifying outliers due to variable experimental conditions (e.g., cell line heterogeneity) .
Advanced Question: What strategies are effective for analyzing the stability of rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine hydrochloride under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stressors (heat, light, humidity) and monitor degradation via UPLC-MS. Key degradation pathways include:
- Hydrolysis: Cleavage of the oxadiazole ring under acidic/basic conditions.
- Oxidation: Morpholine ring opening in the presence of peroxides .
- Solid-State Stability: Use dynamic vapor sorption (DVS) to assess hygroscopicity and XRPD to detect polymorphic transitions during storage .
Advanced Question: How can researchers leverage molecular docking and dynamics to predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Workflow:
- Protein Preparation: Use tools like AutoDock Tools to add hydrogens and assign charges to target proteins (e.g., kinases or GPCRs).
- Ligand Parameterization: Generate partial charges for the compound using AM1-BCC methods.
- Pose Ranking: Score binding poses using hybrid scoring functions (e.g., Vina-XGB) to prioritize interactions with key residues (e.g., hydrogen bonding with oxadiazole nitrogen) .
- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced Question: What statistical experimental design (DoE) approaches are optimal for optimizing the synthesis of this compound?
Methodological Answer:
- Factorial Design: Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial design to identify critical parameters .
- Response Surface Methodology (RSM): Apply Central Composite Design (CCD) to model nonlinear relationships between variables and yield. For example, optimize cyclopropane-oxadiazole coupling efficiency by varying POCl₃ concentration and reaction time .
- Robustness Testing: Use Plackett-Burman designs to assess method robustness under minor perturbations (e.g., ±5°C temperature drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
